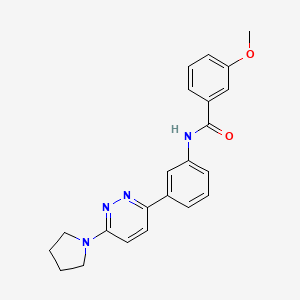

3-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Description

3-Methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a benzamide derivative featuring a pyridazine core substituted with a pyrrolidine ring at position 5. The benzamide moiety includes a 3-methoxy group, while the phenyl linker connects to the pyridazine ring.

Properties

IUPAC Name |

3-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-28-19-9-5-7-17(15-19)22(27)23-18-8-4-6-16(14-18)20-10-11-21(25-24-20)26-12-2-3-13-26/h4-11,14-15H,2-3,12-13H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQYFVLCROZHAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the pyrrolidine moiety, and finally, the attachment of the benzamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

Structural Characteristics

The compound can be described by its molecular formula . The structure consists of:

- Methoxy Group : Enhances lipophilicity and biological activity.

- Pyridazine Ring : Known for various pharmacological activities.

- Pyrrolidine Substituent : Imparts flexibility and potential receptor interactions.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. The incorporation of the pyridazine and pyrrolidine moieties may enhance the compound's ability to inhibit tumor growth through various mechanisms, including:

- Induction of apoptosis in cancer cells.

- Inhibition of angiogenesis.

Case Study : A study on similar benzamide derivatives demonstrated significant cytotoxicity against several cancer cell lines, suggesting that 3-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide could exhibit similar effects.

Antimicrobial Properties

The compound's structural features may also confer antimicrobial properties. Compounds containing pyridazine rings have been reported to possess activity against various bacteria and fungi.

Case Study : A related compound was tested against Staphylococcus aureus and exhibited notable antibacterial activity, indicating that this compound may share this property.

Neuropharmacological Effects

The presence of the pyrrolidine group suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems.

Case Study : Research has shown that derivatives containing pyrrolidine can modulate dopamine receptors, which may lead to therapeutic effects in conditions such as schizophrenia or Parkinson's disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications can include:

| Modification | Expected Effect |

|---|---|

| Altering the methoxy group | Changes lipophilicity and receptor affinity |

| Varying the length of the alkyl chain on pyrrolidine | Affects binding interactions with target proteins |

| Substituting different groups on the phenyl ring | Modulates biological activity |

Mechanism of Action

The mechanism of action of 3-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridazine rings play a crucial role in binding to these targets, modulating their activity, and triggering downstream biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues from Patents and Catalogs

EU Patent Compound: 2-[(1S)-1-Cyclohexylethoxy]-5-fluoro-N-(6-methoxypyrazin-2-yl)benzamide

- Key Differences: Replaces pyridazine with pyrazine, introducing a methoxy group at position 6. Implications: Fluorine may improve binding affinity in hydrophobic pockets, while the cyclohexylethoxy group could influence bioavailability .

Enamine Ltd. Compound: 4-[(6-{4-[(3R)-3-({2,5,7-Trimethyl-[1,2,4]triazolo[1,2-a]pyrimidin-6-yl}oxy)pyrrolidin-1-yl]phenyl}pyridazin-3-yl)methyl]morpholine

- Key Differences :

- Substitutes the benzamide with a morpholine ring, introducing hydrogen-bonding capabilities.

- Features a triazolo-pyrimidine moiety linked via pyrrolidine, adding steric bulk and rigidity.

- Implications : Morpholine’s oxygen atom may enhance solubility, while the triazolo-pyrimidine group could target ATP-binding sites in kinases .

WHO-Reported Compound: 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide

- Key Differences :

Kinase-Targeting Compounds: Pyrrolidin-1-yl Ethyl Benzamides

- Key Differences: Examples include 4-(6-(butylamino)imidazo[1,2-b]pyridazin-3-yl)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide. Positions pyrrolidine as a side chain rather than a direct substituent on pyridazine.

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

3-Methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structural Overview

The compound features several key structural components:

- Pyridazine Ring : A six-membered ring containing two nitrogen atoms, known for its involvement in various biological activities.

- Pyrrolidine Moiety : A five-membered ring that enhances the compound's interaction with biological targets.

- Methoxy Group : This functional group can influence the compound's solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Compounds with similar structures have been shown to inhibit key enzymes and receptors involved in various biochemical pathways:

- Heparanase Inhibition : Similar benzamide derivatives have been identified as heparanase inhibitors, which play a role in cancer metastasis and inflammation.

- Cyclooxygenase (COX) Inhibition : Compounds containing pyridazine derivatives have demonstrated the ability to inhibit COX enzymes, crucial for prostaglandin synthesis, thereby potentially reducing inflammation.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance:

- MIC Values : Compounds related to this compound have shown Minimum Inhibitory Concentration (MIC) values ranging from 3.12 μg/mL to 12.5 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound may also possess anticancer properties:

- Inhibition of Cancer Cell Proliferation : Similar benzamide derivatives have been studied for their ability to inhibit cancer cell lines, particularly those dependent on mutant signaling pathways such as JAK2 and FLT3 .

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

Case Studies

Several case studies illustrate the efficacy of compounds similar to this compound:

- JAK2V617F Mouse Model : In vivo studies demonstrated that compounds targeting JAK2 showed significant reduction in splenomegaly and hepatomegaly, indicating their potential for treating myeloproliferative disorders .

- Inflammation Models : Compounds were tested in models of acute inflammation, where they exhibited reduced edema and inflammatory markers, supporting their role as anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.